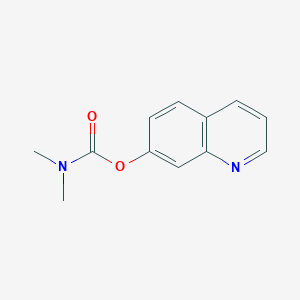
Carbamic acid, dimethyl-, 7-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Métodos De Preparación
The synthesis of quinoline derivatives, including quinolin-7-yl dimethylcarbamate, can be achieved through various synthetic routes. Some common methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Pfitzinger Reaction: This method involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Friedlander Synthesis: This method involves the reaction of 2-aminobenzophenone with an α-methylene ketone.
Conrad-Limpach Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Combes Synthesis: This method involves the reaction of aniline with β-diketones in the presence of an acid catalyst.
Análisis De Reacciones Químicas
Quinolin-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:
Aplicaciones Científicas De Investigación
Quinolin-7-yl dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used as a probe to study biological processes and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of quinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes, receptors, and other proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Quinolin-7-yl dimethylcarbamate can be compared with other similar compounds, such as:
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinolin-4-yl dimethylcarbamate: A similar compound with a different substitution pattern on the quinoline ring.
Quinolin-6-yl dimethylcarbamate: Another similar compound with a different substitution pattern on the quinoline ring.
Quinolin-7-yl dimethylcarbamate is unique due to its specific substitution pattern on the quinoline ring, which can result in different biological activities and applications compared to other similar compounds .
Propiedades
Número CAS |
115581-03-8 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
quinolin-7-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,1-2H3 |
Clave InChI |
IOGBSPBEMWFBFB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)

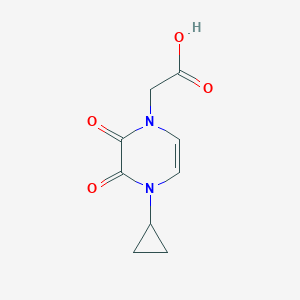
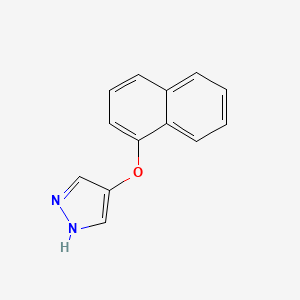
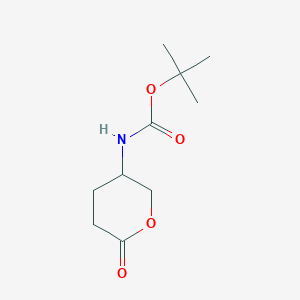


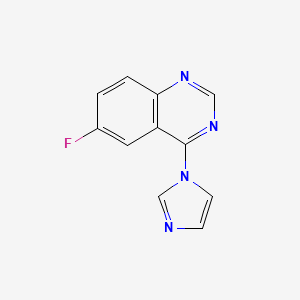
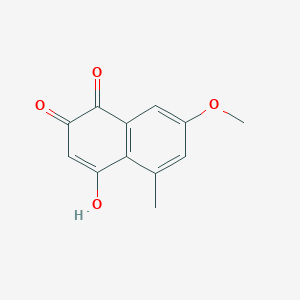
![Furo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B11890712.png)


